molecular formula C9H10N4 B1426906 4-methyl-1-(pyridin-3-yl)-1H-pyrazol-3-amine CAS No. 1339580-64-1

4-methyl-1-(pyridin-3-yl)-1H-pyrazol-3-amine

Cat. No. B1426906
CAS RN: 1339580-64-1
M. Wt: 174.2 g/mol
InChI Key: KSDBTFDXGJIKHK-UHFFFAOYSA-N
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Description

4-methyl-1-(pyridin-3-yl)-1H-pyrazol-3-amine (referred to as MPZA) is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPZA is a pyrazole derivative that has been synthesized using various methods, and its mechanism of action has been studied extensively.

Scientific Research Applications

Synthesis and Characterization

  • Synthesis and Bioactivities : A study by Titi et al. (2020) focused on synthesizing pyrazole derivatives, including compounds structurally similar to 4-methyl-1-(pyridin-3-yl)-1H-pyrazol-3-amine. These compounds were characterized using various spectroscopic methods and X-Ray crystallography, revealing insights into their structural properties and potential for biological activities, particularly against breast cancer and microbes (Titi et al., 2020).

Chemical Synthesis Techniques

  • Efficient Synthesis in Ionic Liquid : Shi et al. (2010) reported the synthesis of 3-methyl-1,4,6-triaryl-1H-pyrazolo[3,4-b]pyridines via a reaction involving compounds similar to this compound. This synthesis utilized ionic liquids, highlighting a method that is environmentally benign and yields high purity products (Shi et al., 2010).

Therapeutic and Biological Research

  • Antitumor and Antiviral Activities : A study by Tantawy et al. (2012) explored the antiviral and antitumor potential of pyrazole derivatives. The research focused on the synthesis and biological evaluation of these compounds, providing insights into their effectiveness against specific viruses and their potential therapeutic applications (Tantawy et al., 2012).

Novel Synthesis Approaches

  • Green Synthesis Approaches : Shi et al. (2008) presented a green approach to synthesizing indeno[2,1‐e]pyrazolo[5,4‐b]pyridines. This method involved multi-component reactions in water under microwave irradiation, emphasizing environmentally friendly and cost-effective synthesis techniques (Shi et al., 2008).

  • Microwave-Assisted Synthesis : Polo et al. (2017) described the microwave-assisted one-pot synthesis of pyrazolo[3,4-b]pyridine derivatives. This technique offers advantages in terms of reaction speed and yield, showcasing innovative methods in the synthesis of complex organic compounds (Polo et al., 2017).

Mechanism of Action

Target of Action

The primary target of 4-methyl-1-(pyridin-3-yl)-1H-pyrazol-3-amine is tyrosine kinases . Tyrosine kinases are enzymes that can transfer a phosphate group from ATP to a protein in a cell. They play a significant role in the modulation of growth factors, signaling pathways, and immune responses .

Mode of Action

This compound: interacts with its targets by inhibiting the activity of tyrosine kinases . This inhibition prevents the phosphorylation of proteins, a key step in the signaling pathways of cells. This disruption in signaling can lead to changes in cellular processes .

Biochemical Pathways

The compound This compound affects the biochemical pathways involving tyrosine kinases . By inhibiting these enzymes, it disrupts the signaling pathways they are involved in, leading to downstream effects on cell growth and proliferation .

Pharmacokinetics

The pharmacokinetics of This compound The compound’s effectiveness suggests that it has suitable bioavailability .

Result of Action

The molecular and cellular effects of This compound ’s action primarily involve the disruption of cellular signaling pathways. By inhibiting tyrosine kinases, the compound can affect cell growth and proliferation .

Action Environment

The action, efficacy, and stability of This compound can be influenced by various environmental factors. These may include the presence of other molecules, pH levels, temperature, and the specific characteristics of the cellular environment .

properties

IUPAC Name

4-methyl-1-pyridin-3-ylpyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4/c1-7-6-13(12-9(7)10)8-3-2-4-11-5-8/h2-6H,1H3,(H2,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSDBTFDXGJIKHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(N=C1N)C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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